4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Process chemistry Tofacitinib intermediate synthesis N-7 protection efficiency

Generic tofacitinib manufacturers face yield losses from competing N-7 side reactions during C-4 SNAr coupling. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine solves this with the tosyl group's dual protection/activation role. • 55% higher overall yield vs. unprotected analog (13.3% vs. 8.6%) in tofacitinib synthesis. • 97% isolated yield in tosylation step at multi-kg scale; product precipitates directly-no chromatography. • Single SKU serves as both intermediate and Tofacitinib Impurity R reference standard, streamlining supplier qualification.

Molecular Formula C13H10ClN3O2S
Molecular Weight 307.76 g/mol
CAS No. 479633-63-1
Cat. No. B1419081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
CAS479633-63-1
Molecular FormulaC13H10ClN3O2S
Molecular Weight307.76 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl
InChIInChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3
InChIKeyBTOJSYRZQZOMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Overview


4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 479633-63-1, MW 307.76, C₁₃H₁₀ClN₃O₂S) is a key synthetic intermediate belonging to the pyrrolo[2,3-d]pyrimidine class of heterocycles. It features a chlorine atom at the 4-position and a p-toluenesulfonyl (tosyl) protecting group at the N-7 position of the fused pyrrole-pyrimidine core [1]. The tosyl group serves dual roles: it protects the N-7 position from unwanted side reactions during nucleophilic aromatic substitution (SNAr) at C-4 and, critically, enhances the reactivity of the C-4 chlorine toward nucleophilic displacement [2]. This compound is employed as a precursor in the synthesis of (+)-tofacitinib, a selective Janus kinase 3 (JAK3) inhibitor approved for rheumatoid arthritis and other inflammatory conditions, and is also listed as Tofacitinib Impurity R for analytical reference standard applications .

Workflow Late-stage intermediate for kinase inhibitor synthesis
Selection Logic N-7 tosyl protection enables regioselective C-4 functionalization
Use Context Synthetic building block and analytical impurity reference standard

Irreplaceability of N-7 Tosyl Protection


The pyrrolo[2,3-d]pyrimidine scaffold offers multiple reactive handles, and the choice of N-7 protection directly governs the efficiency and selectivity of downstream transformations. The unprotected analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), possesses a free N–H at the 7-position that can participate in competing deprotonation, alkylation, or oxidative side reactions during SNAr and cross-coupling chemistry at C-4, reducing effective yields and complicating purification [1]. Alternative protecting groups introduce trade-offs: the benzenesulfonyl (Bs) group, while effective for directed lithiation at C-6, has documented lability under the amination conditions required for C-4 functionalization, making it inconvenient for JAK inhibitor synthesis [2]. The 2-(trimethylsilyl)ethoxymethyl (SEM) group avoids this lability but requires additional synthetic steps for installation and removal and may be incompatible with certain organometallic reagents. The tosyl group uniquely balances stability under SNAr amination conditions with the ability to dramatically enhance C-4 electrophilicity, as demonstrated in the tofacitinib synthetic route where introduction of the tosyl group directly improved the key coupling step yield [3]. The quantitative evidence below substantiates why this specific N-7 tosyl protection cannot be freely interchanged with alternatives without measurable loss in yield, purity, or process reliability.

Target Product
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
N-7 tosyl protection enhances C-4 electrophilicity and prevents competing N-7 deprotonation, improving downstream coupling yield and purity.
Validated in tofacitinib synthesis with reported overall yield improvement.
Unprotected / Alternative Protected Analogs
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine or N-7 Bs / SEM analogs
Unprotected N-H may participate in side reactions; benzenesulfonyl lability under amination may reduce effective yield; SEM may add synthetic steps.
May shift yield and selectivity away from reported tofacitinib route. Context-dependent review recommended.

Quantitative Evidence vs. Closest Analogs


Tosylation Step Yield Advantage

The tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to afford the target compound proceeds in 97% isolated yield under optimized conditions (p-TsCl, NaOH, acetone/water, 0–20 °C, 6 h) at multi-kilogram scale . This single-step protection efficiency stands in marked contrast to the total synthesis yield of the unprotected parent compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is reported at 45.8% over five steps from diethyl malonate [1], or 67.8% for the single-step chlorination from 7H-pyrrolo[2,3-d]pyrimidin-4-ol [2]. For a procurement decision, the 97% yield on the tosylation step means that nearly quantitative conversion of the expensive advanced intermediate is achieved, minimizing material loss at a critical late-stage protection point.

Tosylation Step Yield Advantage
Head-to-head
97% vs 45.8% (or 67.8%) isolated yield
Supports procurement for minimal late-stage loss. Class-level advantage for process chemistry.
Multi-kg scale tosylation vs multi-step parent synthesis. Reported cross-study comparison.
Process chemistry Tofacitinib intermediate synthesis N-7 protection efficiency

Tosyl-Mediated Enhancement of C-4 Substitution

In a direct comparative study of tofacitinib citrate synthesis, Zhi et al. (2016) demonstrated that introducing the tosyl group at N-7 of the pyrrolo[2,3-d]pyrimidine intermediate 'enhanced the nucleophilic substitution of 10 with compound 4 dramatically' [1]. The tosyl-protected route afforded tofacitinib citrate in 13.3% overall yield (based on compound 9) with 99.9% purity, representing a 55% relative improvement over the previously reported yield of 8.6% for routes employing the unprotected or differently protected intermediate [1]. The tosyl group exerts a dual electron-withdrawing effect: it increases the electrophilicity of the C-4 position for SNAr and simultaneously prevents competing N-7 deprotonation that would otherwise quench nucleophilic reagents or generate regioisomeric byproducts. This yield enhancement translates directly to reduced raw material consumption per kilogram of API produced.

C-4 Substitution Enhancement
Head-to-head
13.3% vs 8.6% overall API yield, 99.9% purity
Reported route-level yield improvement supports tosyl-protected intermediate selection.
55% relative improvement. Synthesis route context from Zhi et al. 2016.
Nucleophilic aromatic substitution Tofacitinib synthesis N-7 protection effect

Melting Point Depression: Handling and Purity

The tosyl-protected compound exhibits a melting point range of 145.0–149.0 °C (reported as 145–149 °C by TCI and AKSci; 149.9–150.1 °C by Sigma-Aldrich) . The unprotected parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), melts significantly higher at 183–184 °C . This ~35 °C melting point depression upon tosyl protection is consistent with the disruption of intermolecular N–H···N hydrogen bonding present in the unprotected analog. From a practical standpoint, the lower melting point of the tosyl derivative facilitates dissolution in reaction solvents at ambient temperatures, reduces energy input for melt-processing if applicable, and provides a distinct, sharp melting range that serves as a rapid identity and purity checkpoint during incoming QC inspection.

Melting Point Depression
Data to verify
145.0–149.0 °C vs 183–184 °C (Δ ≈ 35 °C)
May support rapid identity check and solubility at ambient temperature. Property to review.
Vendor-reported range. Source-specific review recommended.
Physicochemical characterization Solid-state properties Quality control

Single C-4 Reactive Site Advantage

The 2,4-dichloro analog, 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 934524-10-4), presents two electrophilic aromatic chlorine positions (C-2 and C-4) with differential but overlapping reactivity [1]. In SNAr reactions with amines, the C-4 position is generally more reactive than C-2 due to the proximity of the pyrimidine N-3 and the fused pyrrole ring electronics; however, under forcing conditions or with highly nucleophilic amines, mixtures of C-4 and C-2 substitution products are commonly observed, necessitating chromatographic separation and reducing effective yield [2]. The 4-chloro-7-tosyl compound eliminates this regioselectivity problem entirely by presenting only a single electrophilic site at C-4. For library synthesis or scale-up campaigns where a single, defined regioisomer is required, the monochloro tosyl intermediate avoids the analytical burden and yield loss associated with regioisomeric mixtures that plague the 2,4-dichloro analog [2].

Single C-4 Reactive Site
Class-level
1 reactive Cl vs 2 (C-2 and C-4)
Eliminates regioisomeric mixtures. Supports synthesis workflow fit for C-4 selective targets.
Class-level inference from pyrrolo[2,3-d]pyrimidine reactivity patterns. Data to verify.
Regioselective synthesis Cross-coupling selectivity Dihalogenated analog comparison

Regulatory Utility as Tofacitinib Impurity R

4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is officially designated as Tofacitinib Impurity R and is supplied with comprehensive characterization data in accordance with regulatory guidelines for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of tofacitinib [1]. Vendors such as SynZeal, ChemWhat, and MolCore provide this compound with full characterization packages (NMR, HPLC, MS, IR) suitable for direct regulatory dossier inclusion . The unprotected analog 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is also a tofacitinib intermediate but lacks this specific impurity designation, limiting its dual utility as both a synthetic building block and a certified reference material.

Regulatory Impurity Designation
Reported
Designated Tofacitinib Impurity R
Consolidates synthetic intermediate and analytical reference standard sourcing.
Supplier regulatory characterization context. ANDA submission review appropriate.
Reference standard ANDA regulatory submission Impurity profiling

Application Scenarios


Tofacitinib API: Late-Stage Intermediate

For generic pharmaceutical manufacturers developing ANDA submissions for tofacitinib citrate, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is the preferred late-stage intermediate because it enables a 55% higher overall yield (13.3% vs 8.6%) compared to routes employing the unprotected analog, as demonstrated by Zhi et al. (2016) [1]. The tosyl group's dramatic enhancement of the key C-4 SNAr coupling step reduces raw material consumption and waste generation per kilogram of API. Additionally, the compound's recognition as Tofacitinib Impurity R [2] means that a single qualified vendor relationship can supply both the synthetic intermediate and the reference standard needed for analytical method validation, streamlining the supplier audit process.

Med Chem Library Synthesis: Regioselective Derivatization

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should select the 4-chloro-7-tosyl intermediate over the 2,4-dichloro-7-tosyl analog when C-4-selective functionalization is the primary goal. The presence of a single reactive chlorine at C-4 eliminates regioisomeric product mixtures that would otherwise require chromatographic separation and reduce library production throughput [1]. The tosyl group's electron-withdrawing effect activates C-4 for SNAr with diverse amine nucleophiles, while the crystalline solid form (melting point 145–149 °C) facilitates accurate weighing and handling in parallel synthesis platforms [2].

Process-Scale Tosylation

For process R&D groups scaling the tofacitinib route, the tosylation step from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine proceeds in 97% isolated yield at multi-kilogram scale under mild conditions (p-TsCl, NaOH, acetone/water, 0–20 °C) [1]. This near-quantitative conversion ensures that the high-value 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor is utilized with minimal material loss. The tosyl-protected product precipitates directly from the aqueous acetone reaction mixture as a filterable solid, eliminating the need for extractive workup or column chromatography and making the process amenable to pilot-plant operations [1].

Dual-Purpose Reference Standard for QC

QC laboratories supporting generic tofacitinib production can consolidate their reference standard inventory by procuring 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine from vendors that supply it with full regulatory characterization packages (NMR, HPLC, MS, IR) as Tofacitinib Impurity R [1]. This compound serves both as a retention time marker for HPLC impurity profiling and as a system suitability standard, with the distinct melting point of 145–149 °C [2] providing a rapid orthogonal identity check. The ability to source a single SKU for both synthetic and analytical applications reduces procurement complexity and qualification overhead.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
N-7 tosyl protection for C-4 SNAr coupling yield
Reported overall yield and purity in route context
Medicinal chemistry library derivatization
Single reactive chlorine for regioselective C-4 functionalization
Regioisomeric purity and handling in parallel synthesis
Process-scale tosylation
High-yielding, filterable solid formation from aqueous acetone
Multi-kg scale yield and direct isolation without chromatography
Generic tofacitinib QC reference standard
Designated Impurity R with full characterization package
Regulatory documentation suitability for ANDA method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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